4-Piperidin-1-ylmethyl-pyridin-2-ylamine is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry due to the presence of both nitrogen-containing heterocycles, which are often associated with biological activity. The molecular formula of 4-Piperidin-1-ylmethyl-pyridin-2-ylamine is CHN, indicating that it contains twelve carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. Its systematic name reflects the functional groups present and the connectivity of its atoms.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.
Compounds containing piperidine and pyridine structures often display a range of biological activities. Research indicates that 4-Piperidin-1-ylmethyl-pyridin-2-ylamine may exhibit:
Further studies are needed to fully elucidate the biological profile of this specific compound.
The synthesis of 4-Piperidin-1-ylmethyl-pyridin-2-ylamine can be accomplished through several methods:
Recent advancements in catalytic methods may also provide more efficient pathways for synthesis, as seen in related studies using transition metal catalysts .
4-Piperidin-1-ylmethyl-pyridin-2-ylamine has potential applications in various fields:
Studies on interaction mechanisms involving 4-Piperidin-1-ylmethyl-pyridin-2-ylamine reveal insights into its binding affinities with biological targets:
Further pharmacological studies are necessary to quantify these interactions and assess therapeutic viability.
Several compounds share structural similarities with 4-Piperidin-1-ylmethyl-pyridin-2-ylamine, which can be compared based on their chemical properties and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylpiperidine | Methyl group on piperidine | Enhanced lipophilicity; used in CNS drug design |
| 1-(Pyridin-2-yl)piperazine | Piperazine ring instead of piperidine | Exhibits different receptor binding profiles |
| 3-(Pyridin-2-yloxy)piperidine | Ether linkage with pyridine | Potentially improved solubility |
| 4-(Pyridin-3-yloxy)aniline | Aniline derivative | Known for anti-inflammatory properties |
These compounds highlight the versatility of nitrogen-containing heterocycles in medicinal chemistry and their potential applications across various therapeutic areas.
The systematic IUPAC name for this compound is 4-[(piperidin-1-yl)methyl]pyridin-2-amine. The name delineates:
Alternative naming conventions include 4-(piperidin-1-ylmethyl)pyridin-2-amine and 2-amino-4-(piperidin-1-ylmethyl)pyridine, both emphasizing the spatial arrangement of functional groups.
The molecular geometry is influenced by:
Key conformational considerations:
Comparative data for select piperidine-pyridine hybrids:
Key differences: